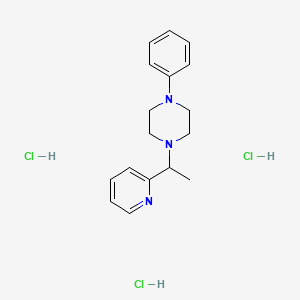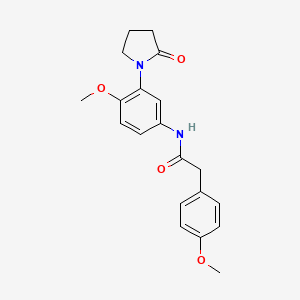
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide, also known as SN-6, is a compound that has gained attention in scientific research due to its potential as a calcium channel blocker.
科学研究应用
Corrosion Inhibition for Copper
A significant application of this compound is in the field of corrosion inhibition . It has been investigated for its efficacy in preventing copper corrosion in saline environments . The compound exhibits a high corrosion inhibition efficiency, which increases linearly with its concentration, reaching up to 93.3% at a concentration of 0.01M . The adsorption of the compound on the copper surface follows the Langmuir adsorption isotherm, indicating a spontaneous process with a negative Gibbs free energy (∆Gads) value of -10.14 KJ/mol .
Lipoxygenase Inhibition
Another notable application is as a lipoxygenase inhibitor . Lipoxygenases are enzymes involved in the metabolism of fatty acids and are linked to various pathological conditions, including cancer and heart diseases . The oxalamide derivative has shown promising results in inhibiting lipoxygenase activity, which could have therapeutic implications in treating these conditions .
Molecular Docking Studies
The compound has also been utilized in molecular docking studies to explore its interaction with enzymes like lipoxygenases . These studies help in understanding the binding efficiency and the potential inhibitory effects of the compound on the enzyme’s active site, which is crucial for drug design and development .
Green Synthesis
In the context of sustainable chemistry, the compound has been synthesized through green chemistry approaches . This involves using environmentally benign methods and substances to reduce or eliminate the use and generation of hazardous substances .
Density Functional Theory (DFT) Evaluations
The compound’s efficiency in metal protection has been assessed using Density Functional Theory (DFT) . DFT evaluations help in understanding the electronic properties of the compound and its interaction with metal surfaces at the molecular level .
Physical Chemistry Research
As part of physical chemistry, the compound’s structure and properties have been characterized using techniques like FT-IR, 1H-NMR, and 13C-NMR . These techniques provide insights into the molecular structure and the nature of chemical bonds within the compound .
Electrochemical Studies
The compound has been studied using electrochemical techniques such as potentiodynamic polarization (PDF) and electrochemical impedance spectroscopy (EIS). These studies are essential for understanding the electrochemical behavior of the compound and its potential applications in corrosion protection .
Pharmacological Potential
Given its role as an enzyme inhibitor, the compound has potential pharmacological applications. It could be explored further for its efficacy in treating diseases where enzyme inhibition is a key therapeutic strategy .
作用机制
Target of Action
The primary target of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its function . This interaction could lead to changes in protein synthesis and regulation within the cell.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to protein synthesis and regulation . The downstream effects of these changes could include alterations in cellular function and growth.
Result of Action
Given its target and potential mode of action, it is likely that the compound could alter protein synthesis and regulation, leading to changes in cellular function and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
属性
IUPAC Name |
N'-cycloheptyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c18-25(23,24)15-9-7-13(8-10-15)11-12-19-16(21)17(22)20-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQQXJVEZJVZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2854924.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2854927.png)
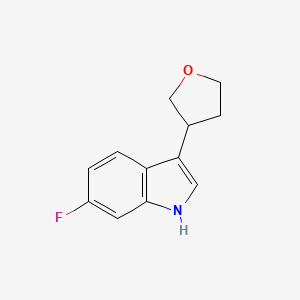
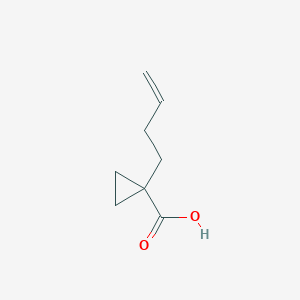
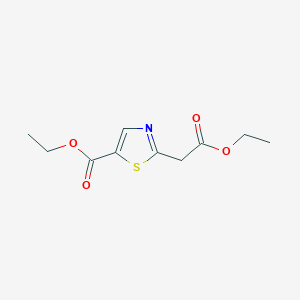
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2854933.png)
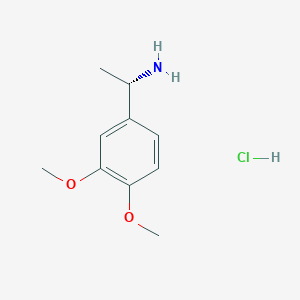
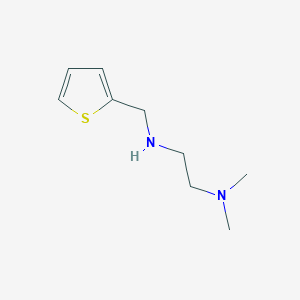

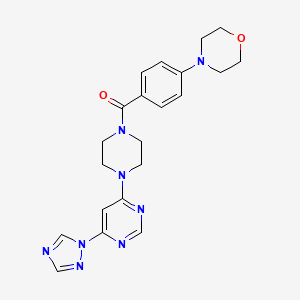
![(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2854940.png)
